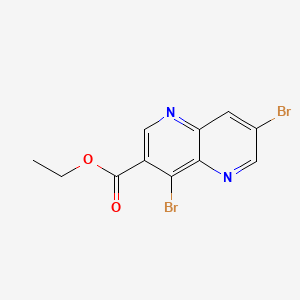

Ethyl 4,7-dibromo-1,5-naphthyridine-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 4,7-dibromo-1,5-naphthyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Br2N2O2/c1-2-17-11(16)7-5-14-8-3-6(12)4-15-10(8)9(7)13/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLJIFLYLUXJHCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C=C(C=NC2=C1Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Br2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70700323 | |

| Record name | Ethyl 4,7-dibromo-1,5-naphthyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70700323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257852-54-2 | |

| Record name | Ethyl 4,7-dibromo-1,5-naphthyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70700323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ethyl 4,7-dibromo-1,5-naphthyridine-3-carboxylate CAS number

Technical Whitepaper: Strategic Utilization of Ethyl 4,7-dibromo-1,5-naphthyridine-3-carboxylate

Abstract

This technical guide provides a comprehensive analysis of Ethyl 4,7-dibromo-1,5-naphthyridine-3-carboxylate , a critical scaffold in the development of kinase inhibitors (e.g., PI4K, CDK5) and anti-infective agents. While the specific 4,7-dibromo derivative is often a transient intermediate generated in situ or on-demand due to the high reactivity of the C4-bromide, this guide details the synthesis from its stable commercial precursor, Ethyl 7-bromo-4-hydroxy-1,5-naphthyridine-3-carboxylate (CAS: 64436-97-1) . We explore the orthogonal reactivity profile of the 1,5-naphthyridine core, enabling precise, sequential functionalization.

Chemical Identity & Significance

The 1,5-naphthyridine scaffold is a bioisostere of quinoline and isoquinoline, offering improved aqueous solubility and distinct hydrogen-bonding motifs for protein-ligand interactions. The 4,7-dibromo-3-carboxylate substitution pattern is particularly valuable because it offers three distinct points of diversity:

-

C4-Position (SNAr Active): Highly reactive toward nucleophilic aromatic substitution due to activation by the N1 nitrogen and the C3-ester.

-

C7-Position (Cross-Coupling Active): A stable aryl bromide suitable for Palladium-catalyzed couplings (Suzuki, Buchwald-Hartwig) after C4 functionalization.

-

C3-Ester: A precursor for amides, heterocycles (e.g., oxadiazoles), or alcohols.

Key Compound Data

| Property | Detail |

| Target Molecule | Ethyl 4,7-dibromo-1,5-naphthyridine-3-carboxylate |

| Commercial Precursor | Ethyl 7-bromo-4-hydroxy-1,5-naphthyridine-3-carboxylate |

| Precursor CAS | 64436-97-1 (Widely available) |

| Molecular Formula | C₁₁H₈Br₂N₂O₂ |

| Molecular Weight | ~360.00 g/mol |

| Key Application | Scaffold for PI4K, CDK5, and SOS1 inhibitors |

Synthetic Architecture

The synthesis of the 4,7-dibromo target relies on the Gould-Jacobs reaction , a robust method for constructing the naphthyridine core. The process begins with 5-bromo-3-aminopyridine to ensure the bromine is correctly positioned at C7.

Protocol: Step-by-Step Synthesis

Step 1: Condensation (Enamine Formation)

-

Reagents: 5-bromo-3-aminopyridine (1.0 eq), Diethyl ethoxymethylenemalonate (EMME, 1.1 eq).

-

Conditions: Heat neat or in ethanol at 110°C for 2-4 hours.

-

Mechanism: Addition-elimination releases ethanol, forming the diethyl 2-(((5-bromopyridin-3-yl)amino)methylene)malonate intermediate.

Step 2: Thermal Cyclization (Gould-Jacobs)

-

Reagents: Diphenyl ether (Dowtherm A).

-

Conditions: High temperature (250°C) is critical to overcome the activation energy for aromatic nucleophilic substitution.

-

Outcome: Formation of Ethyl 7-bromo-4-hydroxy-1,5-naphthyridine-3-carboxylate (CAS: 64436-97-1) .

-

Note: The hydroxyl group exists in tautomeric equilibrium with the 4-oxo form.

Step 3: Aromatization/Bromination (The Critical Step)

-

Reagents: Phosphorus oxybromide (POBr₃) or PBr₃/DMF.

-

Conditions: Reflux in toluene or neat at 100°C.

-

Protocol:

-

Suspend the 4-hydroxy precursor in anhydrous toluene.

-

Add POBr₃ (1.5 eq) cautiously (exothermic).

-

Heat to reflux for 4 hours. Monitor by TLC/LCMS (Shift from polar starting material to non-polar dibromo product).

-

Quench: Pour onto crushed ice/NaHCO₃. Warning: POBr₃ hydrolysis releases HBr.

-

Isolation: Extract with DCM. The product is often unstable on silica; use immediately or store at -20°C under Argon.

-

Visual Workflow (Gould-Jacobs to Dibromo)

Figure 1: Synthetic pathway from commercial pyridines to the reactive 4,7-dibromo scaffold.

Functionalization Strategies: Orthogonal Reactivity

The power of this scaffold lies in the ability to differentiate the two bromine atoms.

Regioselectivity Logic

-

C4-Bromine (Most Reactive): The C4 position is para to the N1 nitrogen. This creates a vinylogous amidine-like system that is highly electron-deficient, making C4 exceptionally prone to SNAr displacement by amines, thiols, or alkoxides.

-

C7-Bromine (Less Reactive): The C7 position behaves like a standard substituted pyridine. It requires metal catalysis (Pd, Cu) for substitution and is generally inert to mild SNAr conditions.

Experimental Recommendation: Always perform the SNAr reaction at C4 first . Attempting a Suzuki coupling at C7 first may lead to complex mixtures due to the competing reactivity of the C4-bromide (which can also undergo Pd-catalyzed coupling).

Sequential Functionalization Workflow

Figure 2: Logic flow for regioselective diversification of the naphthyridine core.

Safety & Handling

-

Lachrymator Potential: 4-bromo-naphthyridines can be potent sensitizers and lachrymators. Handle only in a well-ventilated fume hood.

-

Hydrolysis Sensitivity: The C4-Br bond is labile. Avoid prolonged exposure to moisture. Store the solid under inert gas (Nitrogen/Argon) at -20°C.

-

POBr₃ Hazards: Phosphorus oxybromide reacts violently with water. Quench reactions cautiously with sufficient cooling.

References

-

Gould, R. G.; Jacobs, W. A. "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 1939 , 61(10), 2890–2895. Link

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 66978132, Ethyl 7-bromo-1,5-naphthyridine-3-carboxylate." PubChem, 2023 .[1] Link

- Biftu, T., et al. "Synthesis and SAR of 2,8-disubstituted-1,5-naphthyridines as potent inhibitors of Plasmodium falciparum phosphatidylinositol-4-kinase beta (PfPI4K)." Journal of Medicinal Chemistry, 2013, 56(11), 4264-4276.

-

Echemi. "Ethyl 7-bromo-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate Product Page." (Source for precursor CAS 64436-97-1).[1] Link

Sources

An In-Depth Technical Guide to Ethyl 4,7-dibromo-1,5-naphthyridine-3-carboxylate: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 1,5-Naphthyridine Scaffold

The 1,5-naphthyridine framework, a nitrogen-containing heterocyclic system, represents a privileged scaffold in the realms of medicinal chemistry and materials science.[1][2] Its unique electronic properties and rigid, planar structure make it an attractive core for the design of novel therapeutic agents and functional organic materials.[1][3] Derivatives of 1,5-naphthyridine have demonstrated a broad spectrum of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[2] The strategic placement of functional groups on the naphthyridine ring allows for the fine-tuning of its physicochemical and pharmacological properties. This guide focuses on a particularly versatile derivative, Ethyl 4,7-dibromo-1,5-naphthyridine-3-carboxylate, a key building block for the synthesis of more complex and potentially bioactive molecules. The presence of two bromine atoms at the 4 and 7 positions offers reactive handles for a variety of cross-coupling reactions, enabling the exploration of diverse chemical space.

Molecular Structure and Physicochemical Properties

Ethyl 4,7-dibromo-1,5-naphthyridine-3-carboxylate possesses a planar, bicyclic aromatic core with two bromine substituents and an ethyl carboxylate group. The precise arrangement of these functionalities dictates its reactivity and potential applications.

| Property | Value | Source/Justification |

| Molecular Formula | C₁₁H₈Br₂N₂O₂ | Calculated |

| Molecular Weight | 359.99 g/mol | Calculated |

| Appearance | Expected to be a solid | General property of similar organic compounds |

| Melting Point | Not available in literature; expected to be relatively high due to planar structure and halogen bonding | Inferred from related compounds |

| Solubility | Expected to be soluble in common organic solvents like Dichloromethane, Chloroform, and Ethyl Acetate | Inferred from structural similarity to other organic esters |

Synthetic Strategy: A Two-Step Approach to the Dibrominated Core

The synthesis of Ethyl 4,7-dibromo-1,5-naphthyridine-3-carboxylate can be logically approached through a two-step sequence, beginning with the construction of the core naphthyridine ring system, followed by the introduction of the bromine atoms. This strategy provides a reliable and scalable route to the target molecule.

Caption: Synthetic workflow for Ethyl 4,7-dibromo-1,5-naphthyridine-3-carboxylate.

Part 1: Synthesis of Ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate via the Gould-Jacobs Reaction

The Gould-Jacobs reaction is a classic and highly effective method for the synthesis of 4-hydroxyquinolines and related heterocyclic systems.[4] It involves the condensation of an aniline (in this case, 3-aminopyridine) with a malonic ester derivative, followed by a thermal cyclization.[4]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-aminopyridine (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

-

Condensation: Heat the reaction mixture to 130-140 °C for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Cyclization: After the initial condensation, add a high-boiling point solvent such as diphenyl ether to the reaction mixture. Increase the temperature to 250-260 °C and maintain for 1-2 hours to facilitate the intramolecular cyclization.[5]

-

Work-up and Isolation: Allow the reaction mixture to cool to room temperature. The product will precipitate out of the diphenyl ether. Collect the solid by vacuum filtration and wash thoroughly with a non-polar solvent like hexanes to remove the residual diphenyl ether. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

Causality Behind Experimental Choices:

-

The use of a slight excess of diethyl ethoxymethylenemalonate ensures the complete consumption of the starting 3-aminopyridine.

-

The high temperature in the cyclization step is necessary to overcome the activation energy for the 6-pi electrocyclization reaction.[1]

-

Diphenyl ether is an ideal solvent for this high-temperature reaction due to its high boiling point and chemical inertness.

Part 2: Bromination of Ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate

The conversion of the hydroxyl group at the 4-position and the hydrogen at the 7-position to bromine atoms can be achieved using a suitable brominating agent. Phosphorus oxybromide (POBr₃) is a common and effective reagent for the conversion of hydroxy-heterocycles to their bromo-analogues.[6]

Experimental Protocol:

-

Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a nitrogen inlet, suspend Ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate (1.0 equivalent) in an excess of phosphorus oxybromide (POBr₃).

-

Bromination Reaction: Heat the reaction mixture to reflux (around 100-110 °C) for 4-6 hours. The reaction should be carried out under an inert atmosphere to prevent the decomposition of the reagent.

-

Work-up and Isolation: Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring. The excess POBr₃ will be quenched, and the crude product will precipitate. Neutralize the acidic solution with a saturated solution of sodium bicarbonate. Collect the solid product by vacuum filtration, wash with water, and dry. The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.

Causality Behind Experimental Choices:

-

An excess of POBr₃ is used to ensure the complete conversion of the starting material and to act as the reaction solvent.

-

The reaction is performed under anhydrous conditions as POBr₃ reacts with water.[7]

-

The quench with ice and subsequent neutralization are necessary to safely handle the corrosive reaction mixture and to precipitate the product.

Spectroscopic Characterization

The structure of Ethyl 4,7-dibromo-1,5-naphthyridine-3-carboxylate can be unequivocally confirmed by a combination of spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the ethyl group. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing effects of the nitrogen atoms and the bromine substituents.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| H-2 | ~9.2 | Singlet |

| H-6 | ~8.8 | Doublet |

| H-8 | ~8.4 | Doublet |

| -OCH₂CH₃ | ~4.4 | Quartet |

| -OCH₂CH₃ | ~1.4 | Triplet |

Note: Predicted chemical shifts are based on general principles and data from similar compounds. Actual values may vary.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon skeleton of the molecule. The carbons attached to the electronegative nitrogen and bromine atoms will be deshielded and appear at higher chemical shifts.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C=O | ~164 |

| C-4, C-7 (attached to Br) | ~140-150 |

| Other aromatic carbons | ~120-155 |

| -OCH₂CH₃ | ~62 |

| -OCH₂CH₃ | ~14 |

Note: Predicted chemical shifts are based on general principles and data from similar compounds. Actual values may vary.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Expected Absorption Frequency (cm⁻¹) |

| C=O (ester) | 1720-1740 |

| C=N and C=C (aromatic) | 1500-1600 |

| C-O (ester) | 1200-1300 |

| C-Br | 500-600 |

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound and provide information about its fragmentation pattern. The presence of two bromine atoms will result in a characteristic isotopic pattern for the molecular ion peak (M, M+2, M+4) with relative intensities of approximately 1:2:1.

Chemical Reactivity and Synthetic Applications

The two bromine atoms at the 4 and 7 positions of the 1,5-naphthyridine ring are the key to the synthetic utility of this molecule. These positions are susceptible to a variety of transformations, most notably palladium-catalyzed cross-coupling reactions.

Caption: Reactivity of Ethyl 4,7-dibromo-1,5-naphthyridine-3-carboxylate in cross-coupling reactions.

Suzuki Cross-Coupling Reactions

The Suzuki coupling reaction is a powerful tool for the formation of carbon-carbon bonds. Ethyl 4,7-dibromo-1,5-naphthyridine-3-carboxylate can be reacted with a variety of boronic acids or esters in the presence of a palladium catalyst and a base to introduce aryl, heteroaryl, or vinyl groups at the 4 and 7 positions.[8] This allows for the synthesis of a diverse library of compounds with potentially interesting biological or material properties.

Other Cross-Coupling Reactions

In addition to the Suzuki reaction, the bromine atoms can participate in other palladium-catalyzed cross-coupling reactions, including:

-

Heck Reaction: for the introduction of alkenyl groups.

-

Buchwald-Hartwig Amination: for the synthesis of amino-substituted naphthyridines.

-

Sonogashira Coupling: for the introduction of alkynyl groups.

The ability to selectively functionalize one or both bromine atoms further enhances the synthetic utility of this building block.

Applications in Drug Discovery and Materials Science

The 1,5-naphthyridine scaffold is a key component in a number of biologically active compounds.[2] The ability to readily diversify the structure of Ethyl 4,7-dibromo-1,5-naphthyridine-3-carboxylate through cross-coupling reactions makes it an invaluable tool in drug discovery programs targeting a range of diseases.

Furthermore, the electron-deficient nature of the 1,5-naphthyridine ring system makes its derivatives promising candidates for applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and other electronic devices.[3] The introduction of different aromatic and heterocyclic substituents via the bromine atoms can be used to tune the photophysical and electronic properties of the resulting materials.

Conclusion

Ethyl 4,7-dibromo-1,5-naphthyridine-3-carboxylate is a highly versatile and valuable building block for organic synthesis. Its straightforward preparation from readily available starting materials, combined with the reactivity of its two bromine atoms, provides access to a wide array of novel 1,5-naphthyridine derivatives. This technical guide has outlined a reliable synthetic route, provided an overview of its expected spectroscopic properties, and highlighted its potential applications in both medicinal chemistry and materials science. The strategic use of this intermediate will undoubtedly continue to contribute to the development of new and innovative molecules with a wide range of functionalities.

References

-

PrepChem. Synthesis of ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate. Available from: [Link]

-

Wikipedia. Gould–Jacobs reaction. Available from: [Link]

-

ResearchGate. Gould–Jacobs reaction | Request PDF. Available from: [Link]

-

MDPI. Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Available from: [Link]

-

ResearchGate. Synthesis of Ethyl-4,6-dihydroxy-2-oxo-1-phenyl-5-arylazopyridine-3-carboxylate, Part (IV): New Disperse Dyes | Request PDF. Available from: [Link]

-

Biotage. AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd. Available from: [Link]

-

Fuertes, M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. Available from: [Link]

- R. G. Gould, W. A. Jacobs, J. Am. Chem. Soc. 61, 2890 (1939).

-

PubMed Central. Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. Available from: [Link]

-

Chemia. Bromination reactions with phosphorus bromides (Phosphorus(V) bromide/phosphoryl bromide): Phosphorus bromides (3): Discussion series on bromination/iodination reactions 41. Available from: [Link]

-

Palacios, F., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. Available from: [Link]

-

ResearchGate. Suzuki cross-coupling reactions of 4,7-dibromo[4][5][9]selenadiazolo[3,4-c]pyridine – a path to new solar cell components. Available from: [Link]

-

ACS GCI Pharmaceutical Roundtable. Deoxy Bromination. Available from: [Link]

-

Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

-

MDPI. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Available from: [Link]

-

ResearchGate. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Available from: [Link]

-

911Metallurgist. IR Infrared Absorption Bands of Carboxylate. Available from: [Link]

-

Chemia. Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39. Available from: [Link]

Sources

- 1. ablelab.eu [ablelab.eu]

- 2. mdpi.com [mdpi.com]

- 3. Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 5. prepchem.com [prepchem.com]

- 6. Bromination reactions with phosphorus bromides (Phosphorus(V) bromide/phosphoryl bromide): Phosphorus bromides (3): Discussion series on bromination/iodination reactions 41 – Chemia [chemia.manac-inc.co.jp]

- 7. Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39 – Chemia [chemia.manac-inc.co.jp]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

biological activity of 1,5-naphthyridine derivatives

An In-Depth Technical Guide to the Biological Activity of 1,5-Naphthyridine Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

The 1,5-naphthyridine scaffold, a nitrogen-containing heterocyclic system, has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2] This technical guide offers an in-depth exploration of the diverse therapeutic potential of 1,5-naphthyridine derivatives, designed for researchers, medicinal chemists, and drug development professionals. We will dissect the key biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties, with a focus on their underlying mechanisms of action. This guide synthesizes field-proven insights with technical accuracy, providing detailed experimental protocols, quantitative data summaries, and visual representations of key pathways and workflows to empower researchers in their quest to develop novel therapeutics based on this versatile scaffold.

The 1,5-Naphthyridine Core: A Foundation for Diverse Pharmacology

The 1,5-naphthyridine ring system, an isomer of diazanaphthalene, represents a unique pharmacophore that has captured significant interest in drug discovery. Its rigid, planar structure and the presence of two nitrogen atoms provide specific hydrogen bonding capabilities, allowing for potent and selective interactions with various biological targets.[2] Unlike the more extensively studied 1,8-naphthyridine isomer, popularized by nalidixic acid, the 1,5-scaffold offers distinct electronic and steric properties that have led to the discovery of compounds with unique biological profiles.[3][4] This guide delves into the most significant of these activities, elucidating the molecular basis for their therapeutic potential.

Anticancer Activity: Targeting Key Oncogenic Pathways

1,5-Naphthyridine derivatives have demonstrated significant potential as anticancer agents through multiple mechanisms of action, primarily as inhibitors of critical enzymes involved in cancer cell proliferation and survival.[1][2]

Mechanism of Action: Enzyme Inhibition

Topoisomerase I Inhibition: A primary mechanism for the cytotoxic effects of certain 1,5-naphthyridine derivatives is the inhibition of Topoisomerase I (Top1).[5][6] This enzyme is crucial for relieving torsional stress in DNA during replication and transcription. By stabilizing the Top1-DNA cleavage complex, these derivatives prevent the re-ligation of the DNA strand, leading to DNA damage and the induction of apoptosis in rapidly dividing cancer cells. Several tetracyclic chromeno[4,3-b][1][7]naphthyridine derivatives have shown excellent cytotoxic activity through this mechanism.[8]

Kinase Inhibition: The modulation of protein kinase activity is a cornerstone of modern targeted cancer therapy. 1,5-Naphthyridine derivatives have been successfully developed as potent inhibitors of several key oncogenic kinases.

-

TGF-β Type I Receptor (ALK5): The transforming growth factor-beta (TGF-β) signaling pathway is implicated in tumor progression and metastasis. Novel 1,5-naphthyridine aminothiazole and pyrazole derivatives have been identified as potent and selective inhibitors of the ALK5 kinase domain.[9][10] Compounds have demonstrated low nanomolar IC50 values in ALK5 autophosphorylation assays, effectively blocking downstream signaling.[9]

-

Fibroblast Growth Factor Receptor (FGFR): Aberrant FGFR signaling is a known driver in various cancers. A novel chemical series based on the 1,5-naphthyridine scaffold has been developed, showing nanomolar affinity for all members of the FGFR kinase family (FGFR1, 2, 3, and 4), coupled with high selectivity against other kinases like VEGFR-2.[11]

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity of representative 1,5-naphthyridine derivatives against various human cancer cell lines.

| Compound ID | Cancer Cell Line | Description | IC50 (µM) | Reference |

| 127a | A549 | Human Lung Carcinoma | 1.03 ± 0.30 | [5] |

| 127a | SKOV3 | Human Ovarian Cancer | 1.75 ± 0.20 | [8] |

| Compound 15 | ALK5 Inhibition | TGF-β Receptor Kinase | 0.006 | [9] |

| Compound 19 | ALK5 Inhibition | TGF-β Receptor Kinase | 0.004 | [9] |

Signaling Pathway Visualization

The diagram below illustrates the intervention of 1,5-naphthyridine-based inhibitors in the TGF-β signaling pathway.

Caption: Inhibition of the TGF-β/ALK5 signaling pathway by 1,5-naphthyridine derivatives.

Experimental Protocol: MTT Cytotoxicity Assay

This protocol outlines a robust method for assessing the in vitro anticancer activity of 1,5-naphthyridine derivatives. The MTT assay is a colorimetric method that measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[12]

Principle: The amount of formazan produced is directly proportional to the number of viable cells, allowing for a quantitative determination of cytotoxicity.

Step-by-Step Methodology:

-

Cell Culture:

-

Seed cancer cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the 1,5-naphthyridine derivative in DMSO.

-

Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). The final DMSO concentration should be <0.5% to avoid solvent toxicity.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds.

-

Controls: Include wells with untreated cells (negative control), cells treated with vehicle (DMSO control), and cells treated with a known anticancer drug like Doxorubicin (positive control).

-

-

Incubation:

-

Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

-

MTT Addition:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for another 4 hours. During this time, viable cells will convert MTT to formazan.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes on an orbital shaker to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot a dose-response curve (percentage viability vs. compound concentration).

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.

-

Antimicrobial Activity: A Renewed Front Against Resistance

While the 1,8-naphthyridine scaffold is historically known for its antibacterial properties, derivatives of the 1,5-naphthyridine core also exhibit potent and broad-spectrum antimicrobial activity.[5][13]

Mechanism of Action: Inhibition of Bacterial Topoisomerases

Similar to quinolone antibiotics, the antibacterial action of 1,5-naphthyridinone derivatives often involves the inhibition of bacterial DNA gyrase (Topoisomerase II) and Topoisomerase IV.[2][7] These enzymes are essential for bacterial DNA replication, repair, and recombination. By targeting these enzymes, the compounds induce lethal double-strand breaks in the bacterial chromosome, leading to cell death.[7] Dioxane-linked 1,5-naphthyridine derivatives have shown potent inhibitory activity against both enzymes.[2] Additionally, silver(I) complexes incorporating a 1,5-naphthyridine ligand have demonstrated good to moderate antibacterial and significant antifungal activity.[8]

Quantitative Data: In Vitro Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative 1,5-naphthyridine derivatives against various microbial strains.

| Compound Class | Microbial Strain | MIC (µg/mL) | Reference |

| Canthin-6-one | Bacillus cereus | 15.62 | [4] |

| 10-methoxycanthin-6-one | Staphylococcus aureus | 0.49 | [4] |

| 10-methoxycanthin-6-one | Escherichia coli | 3.91 | [4] |

| Silver(I) Complexes | Gram-positive/negative bacteria | 2.5 - 100 | [8] |

| Silver(I) Complexes | Candida spp. | 0.78 - 6.25 | [8] |

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol details the standardized broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of a compound, a key metric for assessing antibacterial potency.[3]

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination via broth microdilution.

Step-by-Step Methodology:

-

Preparation:

-

In a sterile 96-well microtiter plate, add 50 µL of sterile cation-adjusted Mueller-Hinton Broth (MHB) to wells 2 through 12.

-

Prepare a 2X concentrated solution of the test compound in MHB. Add 100 µL of this solution to well 1.

-

-

Serial Dilution:

-

Transfer 50 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.

-

Continue this 2-fold serial dilution process from well 2 to well 10. Discard 50 µL from well 10.

-

Controls: Well 11 serves as the growth control (broth + inoculum, no compound). Well 12 serves as the sterility control (broth only).

-

-

Inoculation:

-

Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.

-

-

Incubation:

-

Seal the plate and incubate at 37°C for 18-24 hours.

-

-

Result Interpretation:

-

After incubation, visually inspect the plate for turbidity (a sign of bacterial growth).

-

The MIC is the lowest concentration of the compound at which no visible growth is observed (i.e., the first clear well).

-

Antiviral and Anti-inflammatory Potential

Beyond cancer and bacterial infections, 1,5-naphthyridine derivatives have shown promise in combating viral diseases and inflammatory conditions.

Antiviral Activity

Naturally occurring 1,5-naphthyridine alkaloids, such as 1-methoxycanthin-6-one isolated from Leitneria floridana, have demonstrated activity against the Human Immunodeficiency Virus (HIV) with an EC50 value of 0.26 µg/mL.[4] Synthetic derivatives have also been reported to possess anti-HIV activity, with some acting through the inhibition of Tat-mediated transcription.[3] Other naphthyridine isomers have shown potent activity against Human Cytomegalovirus (HCMV), suggesting a broad applicability for this scaffold in antiviral drug discovery.[14][15]

Anti-inflammatory Activity

Several canthinone-type 1,5-naphthyridine alkaloids exhibit significant anti-inflammatory properties.[4] Their mechanism involves the inhibition of pro-inflammatory mediators. For example, derivatives isolated from Ailanthus altissima strongly inhibited the production of nitric oxide (NO) in LPS-stimulated RAW 264.7 macrophage cells, with IC50 values ranging from 7.73 to 15.09 µM.[4] Canthin-6-one has also been shown to reduce the production of key pro-inflammatory cytokines like TNF-α and IL-1β in animal models of colitis.[4]

Structure-Activity Relationships (SAR)

The is highly dependent on the nature and position of substituents on the core ring structure. Key SAR insights include:

-

Anticancer Activity: For kinase inhibitors, specific substitutions are crucial for fitting into the ATP-binding pocket. For example, in ALK5 inhibitors, an aminothiazole or pyrazole moiety at one position of the naphthyridine ring is critical for potent inhibition.[9]

-

Antimicrobial Activity: The presence of a carboxylic acid group at position 3 and a small alkyl group at N-1 are common features in many topoisomerase-inhibiting naphthyridines, similar to the quinolone class.[3] Fluorine substitution often enhances antibacterial activity and cell penetration.[2]

Conclusion and Future Directions

The 1,5-naphthyridine scaffold is a versatile and highly valuable platform for the development of novel therapeutic agents. Derivatives have demonstrated a wide spectrum of biological activities, including potent anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[1][2] The ability of this core to be chemically modified allows for the fine-tuning of activity against specific biological targets, as evidenced by the development of highly selective kinase inhibitors.

Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds to enhance their clinical translatability.[5] Deeper investigations into their molecular targets and off-target effects will be crucial for developing safer and more effective drugs. The continued exploration of novel synthetic methodologies will undoubtedly uncover new derivatives with enhanced potency and unique mechanisms of action, solidifying the role of the 1,5-naphthyridine core in the future of medicine.

References

-

Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (URL: [Link])

-

Antimicrobial Activity of Naphthyridine Derivatives. (URL: [Link])

-

Naphthyridines with Antiviral Activity - A Review. (URL: [Link])

-

Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. (URL: [Link])

-

Synthesis, Biological Evaluation, and Molecular Docking Studies of[1][2]-Naphthyridine Derivatives as Potential Anticancer and. (URL: [Link])

-

Biological Activity of Naturally Derived Naphthyridines. (URL: [Link])

-

Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (URL: [Link])

-

1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. (URL: [Link])

-

Antiviral Properties of a Series of 1,6-Naphthyridine and 7,8-Dihydroisoquinoline Derivatives Exhibiting Potent Activity against Human Cytomegalovirus. (URL: [Link])

-

Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. (URL: [Link])

-

Synthesis, Antiviral and Cytostatic Activity of New Series of Naphthalimide Derivatives. (URL: [Link])

-

Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (URL: [Link])

-

(PDF) Antimicrobial Activity of Naphthyridine Derivatives. (URL: [Link])

-

Antimicrobial Activity of Naphthyridine Derivatives. (URL: [Link])

-

Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential. (URL: [Link])

-

Medicinal chemistry perspectives on anticancer drug design based on clinical applications (2015–2025). (URL: [Link])

-

1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. (URL: [Link])

-

Antimicrobial Activity of Naphthyridine Derivatives. (URL: [Link])

-

Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. A new family of antiproliferative agents. (URL: [Link])

-

Fused 1,5-Naphthyridines: Synthetic Tools and Applications. (URL: [Link])

-

Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors. (URL: [Link])

-

Abstract 3641: Identification of naphthyridines as potent inhibitors of fibroblast growth factor receptor kinase family. (URL: [Link])

-

In-vitro ANTICANCER ACTIVITY, ANTIMICROBIAL AND In-silico STUDIES OF NAPHTHYL PYRAZOLE ANALOGUES. (URL: [Link])

-

(PDF) Bioassays for Anticancer Activities. (URL: [Link])

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. A new family of antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - ProQuest [proquest.com]

- 8. researchgate.net [researchgate.net]

- 9. Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. aacrjournals.org [aacrjournals.org]

- 12. researchgate.net [researchgate.net]

- 13. Antimicrobial Activity of Naphthyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Antiviral Properties of a Series of 1,6-Naphthyridine and 7,8-Dihydroisoquinoline Derivatives Exhibiting Potent Activity against Human Cytomegalovirus - PMC [pmc.ncbi.nlm.nih.gov]

Ethyl 4,7-dibromo-1,5-naphthyridine-3-carboxylate: A Technical Guide to Synthesis, Reactivity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of potent biological activities.[1][2] This technical guide focuses on a specific, synthetically accessible derivative, Ethyl 4,7-dibromo-1,5-naphthyridine-3-carboxylate. While direct literature on this exact molecule is sparse, this document provides a comprehensive overview of its proposed synthesis, predicted chemical reactivity, and potential applications as a versatile building block in drug discovery, particularly in the development of kinase inhibitors. By leveraging established synthetic methodologies for related 1,5-naphthyridines and analyzing structure-activity relationships of analogous compounds, this guide aims to serve as a foundational resource for researchers seeking to explore the therapeutic potential of this and related compounds.

Introduction: The Significance of the 1,5-Naphthyridine Core

Ethyl 4,7-dibromo-1,5-naphthyridine-3-carboxylate is a strategically designed molecule that offers multiple points for chemical diversification. The bromine atoms at the 4 and 7 positions are amenable to a variety of cross-coupling reactions, allowing for the introduction of diverse substituents. The ethyl carboxylate at the 3-position provides a handle for further modifications, such as amidation or hydrolysis to the corresponding carboxylic acid.[2] These features make it a highly valuable intermediate for the synthesis of libraries of novel compounds for biological screening.

Proposed Synthesis of Ethyl 4,7-dibromo-1,5-naphthyridine-3-carboxylate

The synthesis of the target molecule can be envisioned through a multi-step sequence, leveraging established reactions for the construction of the 1,5-naphthyridine core, followed by functionalization. A plausible and efficient synthetic strategy is outlined below, starting from readily available precursors.

Core Synthesis via Gould-Jacobs Reaction

A cornerstone in the synthesis of 4-hydroxy-1,5-naphthyridine derivatives is the Gould-Jacobs reaction.[5] This methodology involves the condensation of an aminopyridine with a malonic acid derivative, followed by a thermal cyclization.

Experimental Protocol: Synthesis of Ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate

-

Materials: 3-Aminopyridine, Diethyl ethoxymethylenemalonate (DEEM), Diphenyl ether.

-

Procedure:

-

A mixture of 3-aminopyridine and diethyl ethoxymethylenemalonate is heated. This initial condensation step forms the diethyl 2-([3-pyridylamino]methylene)-malonate intermediate.[6]

-

The resulting intermediate is then added to a high-boiling solvent, such as diphenyl ether, and heated to approximately 250-255°C.[5][6]

-

This thermal cyclization promotes the formation of the ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate.

-

Upon cooling, the product precipitates and can be collected by filtration.

-

Halogenation to Introduce Bromo Substituents

With the core structure in hand, the next critical step is the introduction of the bromine atoms at the 4 and 7 positions. This can be achieved through a two-step process involving an initial chlorination followed by a bromination/substitution.

Experimental Protocol: Synthesis of Ethyl 4,7-dibromo-1,5-naphthyridine-3-carboxylate

-

Step 1: Chlorination

-

Ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate is treated with a strong chlorinating agent, such as phosphorus oxychloride (POCl₃), often in the presence of a base like N,N-dimethylaniline. This converts the 4-hydroxy group to a 4-chloro substituent.

-

-

Step 2: Bromination

-

The resulting ethyl 4-chloro-1,5-naphthyridine-3-carboxylate is then subjected to bromination. Given the electron-deficient nature of the naphthyridine ring, electrophilic aromatic substitution can be challenging. A more viable approach would be a radical bromination or a metal-catalyzed C-H activation/bromination, though these methods can sometimes lack regioselectivity.

-

A more controlled and likely successful approach would be to start with a pre-functionalized aminopyridine if available, or to explore more advanced synthetic routes that build the dibrominated scaffold directly. However, for the purpose of this guide, we will focus on the functionalization of the core. A plausible alternative is a two-step process where the 4-chloro derivative is first converted to a 4,7-dichloro intermediate, which can then be transformed to the dibromo analog, though this adds complexity. A direct conversion of the 4-hydroxy intermediate to the 4,7-dibromo product using a strong brominating agent under harsh conditions might also be explored, but would require significant optimization.

-

For the sake of a practical protocol, a more established sequence would be to first synthesize 4,7-dichloro-1,5-naphthyridine and then convert it to the desired ester. However, to build upon the previously synthesized intermediate, a direct halogenation is proposed, with the understanding that optimization would be necessary.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for Ethyl 4,7-dibromo-1,5-naphthyridine-3-carboxylate.

Chemical Reactivity and Synthetic Utility

The true value of Ethyl 4,7-dibromo-1,5-naphthyridine-3-carboxylate lies in its potential for diversification through modern cross-coupling chemistry. The two bromine atoms at positions 4 and 7 are expected to exhibit differential reactivity, allowing for selective and sequential functionalization.

Palladium-Catalyzed Cross-Coupling Reactions

The bromo substituents are excellent handles for a variety of palladium-catalyzed cross-coupling reactions, including:

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to introduce aryl, heteroaryl, or alkyl groups. This is a powerful method for generating libraries of compounds with diverse substitutions.[7]

-

Stille Coupling: Reaction with organostannanes, offering an alternative for the introduction of various organic moieties.[1]

-

Heck Reaction: Reaction with alkenes to form carbon-carbon bonds.

-

Buchwald-Hartwig Amination: Reaction with amines to introduce substituted amino groups, a common functional group in bioactive molecules.

The differential reactivity of the C4 and C7 positions can be exploited by carefully selecting the reaction conditions (catalyst, ligand, temperature) to achieve regioselective functionalization.

Modification of the Ethyl Carboxylate Group

The ethyl ester at the C3 position offers another site for modification:

-

Amidation: Reaction with amines, often mediated by coupling agents like HATU or EDC, to form a wide range of amides.

-

Hydrolysis: Saponification with a base (e.g., NaOH or LiOH) followed by acidification to yield the corresponding carboxylic acid.[8] This carboxylic acid can then be used in further coupling reactions or serve as a key pharmacophoric element.

Logical Flow of Diversification

Caption: Potential diversification pathways for the title compound.

Potential Applications in Drug Discovery

The 1,5-naphthyridine scaffold is a well-established pharmacophore in several therapeutic areas. By leveraging the synthetic versatility of Ethyl 4,7-dibromo-1,5-naphthyridine-3-carboxylate, novel derivatives can be designed and synthesized to target a range of diseases.

Kinase Inhibitors for Oncology

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers.[9] The 1,5-naphthyridine core has been successfully employed in the design of potent kinase inhibitors. For instance, (7-aryl-1,5-naphthyridin-4-yl)ureas have been identified as novel inhibitors of Aurora kinases A and B, with IC₅₀ values in the nanomolar range.[10] The subject molecule provides an ideal starting point for the synthesis of analogous compounds, where the 4- and 7-positions can be functionalized with various aryl and heteroaryl groups to probe the ATP-binding site of different kinases.

Table 1: Representative Kinase Inhibitory Activity of 1,5-Naphthyridine Derivatives

| Compound | Target Kinase | IC₅₀ (nM) | Reference |

| 1-cyclopropyl-3-[7-(1-methyl-1H-pyrazol-4-yl)-1,5-naphthyridin-4-yl]urea | Aurora A | 13 | [10] |

| 1-cyclopropyl-3-[7-(1-methyl-1H-pyrazol-4-yl)-1,5-naphthyridin-4-yl]urea | Aurora B | 107 | [10] |

Antimicrobial and Antiviral Agents

Naphthyridine derivatives have a long history as antimicrobial agents, with nalidixic acid being a notable example.[4] The 1,5-naphthyridine scaffold can be elaborated to develop novel antibacterial and antifungal compounds. Furthermore, derivatives have shown promise as antiviral agents, including as inhibitors of HIV-1 reverse transcriptase.[11]

Antileishmanial Agents

Visceral leishmaniasis is a serious parasitic disease, and there is a pressing need for new, less toxic drugs.[3] Substituted 1,5-naphthyridines have been identified as potent antileishmanial agents, with some compounds showing activity comparable to the standard drug amphotericin B and high selectivity indices.[3] The mechanism of action is believed to involve the inhibition of leishmanial DNA topoisomerase I.[3]

Conclusion and Future Directions

Ethyl 4,7-dibromo-1,5-naphthyridine-3-carboxylate represents a highly versatile and valuable building block for the synthesis of novel, biologically active compounds. While this guide has proposed a viable synthetic route and highlighted its potential applications based on the rich chemistry of the 1,5-naphthyridine scaffold, further experimental work is required to validate these hypotheses.

Future efforts should focus on:

-

Optimization of the Synthetic Route: Developing a robust and scalable synthesis of the title compound.

-

Library Synthesis and Screening: Utilizing the diversification potential of the molecule to generate libraries of novel derivatives for screening against a range of biological targets, particularly kinases.

-

Structure-Activity Relationship (SAR) Studies: Elucidating the relationships between the chemical structure of the derivatives and their biological activity to guide the design of more potent and selective compounds.

-

Pharmacokinetic Optimization: Improving the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to enhance their clinical translatability.[5]

References

-

PrepChem.com. Synthesis of ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate. Available from: [Link]

-

Cerezo-Galan, S., & Palacios, F. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(11), 3373. Available from: [Link]

-

Pérez-Silanes, S., et al. (2018). Substituted 1,5-naphthyridine derivatives as novel antileishmanial agents. Synthesis and biological evaluation. European Journal of Medicinal Chemistry, 155, 583-596. Available from: [Link]

-

Gorniak, A., & Bielenica, A. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals, 17(1), 1. Available from: [Link]

-

Shtamburg, V. G., et al. (2022). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Molecules, 27(19), 6539. Available from: [Link]

-

Fallacara, A. L., et al. (2014). Discovery of 7-aryl-substituted (1,5-naphthyridin-4-yl)ureas as aurora kinase inhibitors. Archiv der Pharmazie, 347(11), 811-821. Available from: [Link]

-

ResearchGate. (2025). Synthesis and Reactivity of 1,4‐Ethano‐1,5‐Naphthyridine Derivatives Using Microwave Activation or Flow Chemistry. Available from: [Link]

-

Cerezo-Galan, S., & Palacios, F. (2021). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 26(16), 4999. Available from: [Link]

-

ResearchGate. (2025). Three-Step Synthesis of Ethyl Canthinone-3-carboxylates from Ethyl 4-Bromo-6-methoxy-1,5-naphthyridine-3-carboxylate via a Pd-Catalyzed Suzuki–Miyaura Coupling and a Cu-Catalyzed Amidation Reaction. Available from: [Link]

-

Pharmaffiliates. Ethyl 4-hydroxy-[6][12]naphthyridine-3-carboxylate. Available from: [Link]

-

PubMed Central. (2025). Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential. Available from: [Link]

-

PubMed Central. (2024). Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors. Available from: [Link]

-

Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Future Medicinal Chemistry, 12(19), 1721-1724. Available from: [Link]

-

Acta Crystallographica Section E. (2010). Methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate monohydrate. E66(11), o2819. Available from: [Link]

-

PubMed Central. (2023). New proapoptotic chemotherapeutic agents based on the quinolone-3-carboxamide scaffold acting by VEGFR-2 inhibition. Available from: [Link]

-

PubChem. Ethyl 1-ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate. Available from: [Link]

Sources

- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ethyl 1,5-Naphthyridine-3-carboxylate|CAS 1447608-02-7 [benchchem.com]

- 3. Substituted 1,5-naphthyridine derivatives as novel antileishmanial agents. Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antimicrobial Activity of Naphthyridine Derivatives [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. prepchem.com [prepchem.com]

- 7. researchgate.net [researchgate.net]

- 8. New proapoptotic chemotherapeutic agents based on the quinolone-3-carboxamide scaffold acting by VEGFR-2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of 7-aryl-substituted (1,5-naphthyridin-4-yl)ureas as aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

The Chemistry and Biological Significance of Dibromonaphthyridines: A Technical Guide for Researchers

An In-depth Exploration of the Synthesis, History, and Therapeutic Potential of a Promising Class of Heterocyclic Compounds

Introduction: The Enduring Allure of the Naphthyridine Scaffold

Naphthyridines, a class of heterocyclic compounds composed of two fused pyridine rings, have long captured the attention of medicinal chemists and drug discovery professionals. The arrangement of the nitrogen atoms within the bicyclic structure gives rise to six possible isomers (1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine), each with a unique electronic distribution and three-dimensional shape. This structural diversity has led to a vast array of pharmacological activities. The first derivative of the naphthyridine ring system, a 1,8-naphthyridine, was synthesized in 1893.[1] However, it was the discovery of nalidixic acid, a 1,8-naphthyridine derivative, in 1962 that truly ignited interest in this scaffold, leading to its establishment as a cornerstone in the development of quinolone antibiotics.[2]

This guide delves into a specific and highly functionalized subset of this family: the dibromonaphthyridines. The introduction of two bromine atoms onto the naphthyridine core dramatically alters the molecule's electronic properties and provides synthetic handles for further chemical modification. This strategic bromination has unlocked new avenues for therapeutic intervention, particularly in the realm of oncology. Here, we provide a comprehensive overview of the discovery, synthesis, and evolving history of dibromonaphthyridine compounds, with a focus on their potential as targeted therapeutic agents.

The Dawn of Dibromonaphthyridines: A Historical Perspective

While the first unsubstituted 1,5-naphthyridine was synthesized in 1927 by Brobansky and Sucharda using an adaptation of the Skraup quinoline synthesis, the specific history of dibromonaphthyridine discovery is less centralized.[3] Early work on naphthyridine chemistry, dating back to the late 19th and early 20th centuries, was often characterized by structural uncertainties and inconsistent nomenclature.[4] A more systematic exploration of naphthyridine chemistry began after 1930, with a significant focus on the 1,8-naphthyridine isomer following the discovery of nalidixic acid's antimicrobial properties.[4]

The synthesis of dibromonaphthyridines emerged from the broader efforts to functionalize the naphthyridine core. The introduction of halogen atoms, particularly bromine, was a logical step to create versatile intermediates for further chemical elaboration through cross-coupling reactions. While a definitive "first synthesis" of a simple dibromonaphthyridine is not prominently documented, the bromination of pre-formed naphthyridine rings and the use of brominated precursors in cyclization reactions have become standard synthetic strategies. For instance, the bromination of 1,5-naphthyridine-2,6-diones has been a key step in the synthesis of novel organic electronic materials.

Key Synthetic Strategies for Dibromonaphthyridine Cores

The synthesis of dibromonaphthyridines can be broadly approached in two ways: the cyclization of appropriately substituted and brominated precursors, or the direct bromination of a pre-formed naphthyridine ring system. The choice of strategy is often dictated by the desired substitution pattern and the availability of starting materials.

Building from Brominated Precursors: The Friedländer Annulation

The Friedländer synthesis is a powerful and versatile method for constructing quinoline and, by extension, naphthyridine ring systems. This reaction involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. To synthesize a dibromonaphthyridine, brominated starting materials can be employed.

Experimental Protocol: Synthesis of a Dibromonaphthyridine Precursor via Friedländer Annulation

This protocol outlines a general procedure for the synthesis of a dibrominated naphthyridine precursor, which can then be further modified.

Materials:

-

2-Amino-5-bromonicotinaldehyde

-

1-(4-Bromophenyl)ethan-1-one

-

Ethanol

-

Potassium hydroxide (KOH)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-amino-5-bromonicotinaldehyde (1.0 eq) and 1-(4-bromophenyl)ethan-1-one (1.1 eq) in absolute ethanol.

-

Base Addition: To the stirred solution, add a solution of potassium hydroxide (2.0 eq) in ethanol dropwise at room temperature.

-

Reflux: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and neutralize with 1N HCl.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired dibromonaphthyridine derivative.

Direct Bromination of the Naphthyridine Core

Direct bromination of a pre-existing naphthyridine scaffold offers a more direct route to certain dibrominated isomers. The regioselectivity of the bromination is influenced by the substitution pattern of the starting naphthyridine and the reaction conditions. Electron-donating groups can activate the ring towards electrophilic substitution, while electron-withdrawing groups can deactivate it.

Experimental Protocol: Synthesis of 3,7-Dibromo-1,5-dioctyl-1,5-naphthyridine-2,6-dione

This protocol is adapted from the literature for the synthesis of a specific dibromonaphthyridine derivative.[5]

Materials:

-

1,5-Dioctyl-1,5-naphthyridine-2,6-dione

-

Bromine (Br₂)

-

Acetic acid

-

Sodium thiosulfate solution

-

Dichloromethane

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: Dissolve 1,5-dioctyl-1,5-naphthyridine-2,6-dione (1.0 eq) in glacial acetic acid in a flask protected from light.

-

Bromine Addition: Slowly add a solution of bromine (2.2 eq) in acetic acid to the stirred solution at room temperature.

-

Reaction: Stir the mixture at room temperature for 24 hours.

-

Quenching: Pour the reaction mixture into an aqueous solution of sodium thiosulfate to quench the excess bromine.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Washing and Drying: Combine the organic layers, wash with water and brine, and then dry over anhydrous magnesium sulfate.

-

Purification: Filter the mixture and remove the solvent under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Applications in Drug Discovery: Targeting Cancer Pathways

Dibromonaphthyridine compounds have emerged as promising scaffolds in the development of targeted cancer therapies. The bromine atoms not only provide sites for further derivatization to optimize potency and selectivity but also contribute to the overall lipophilicity and binding interactions of the molecule.

Inhibition of Key Signaling Kinases

Several dibromonaphthyridine derivatives have demonstrated potent inhibitory activity against key kinases involved in cancer cell proliferation and survival.

-

3-Phosphoinositide-Dependent Kinase-1 (PDK-1) Inhibition: A series of substituted dibenzo[c,f][6][7]naphthyridines were identified as potent and selective inhibitors of PDK-1.[1][8] PDK-1 is a master kinase that plays a crucial role in the PI3K/AKT signaling pathway, which is frequently dysregulated in many cancers. Inhibition of PDK-1 can lead to the suppression of downstream signaling and induction of apoptosis.

-

JNK1/2 Inhibition: The marine alkaloid 3,10-dibromofascaplysin has been shown to target the c-Jun N-terminal kinases JNK1 and JNK2.[9] The JNK signaling pathway is involved in cellular responses to stress and can have both pro- and anti-apoptotic roles depending on the cellular context.

Induction of Oxidative Stress and Synergistic Effects

3,10-Dibromofascaplysin has also been found to induce the production of reactive oxygen species (ROS) in cancer cells.[9][10] Elevated ROS levels can lead to oxidative damage to DNA, proteins, and lipids, ultimately triggering cell death. This property also leads to synergistic effects when combined with other anticancer agents, such as PARP inhibitors, which are involved in DNA repair.[9][10]

Mechanisms of Action: A Deeper Dive into Cellular Pathways

The anticancer activity of dibromonaphthyridine compounds can be attributed to their ability to interfere with critical cellular signaling pathways.

The PDK-1 Inhibition Pathway

Dibenzo[c,f][6][7]naphthyridines act by binding to the active site of PDK-1, preventing the phosphorylation and activation of its downstream substrate, AKT.[1] This disruption of the PI3K/AKT pathway inhibits cell growth, proliferation, and survival.

Figure 1: Mechanism of PDK-1 inhibition by dibenzo[c,f][6][7]naphthyridines.

The JNK Activation and ROS Induction Pathway

3,10-Dibromofascaplysin exerts its anticancer effects through a multi-pronged attack. It activates the JNK signaling pathway, which can lead to apoptosis, and simultaneously induces the production of ROS, causing cellular damage.

Figure 2: Dual mechanism of 3,10-dibromofascaplysin.

Data Summary

| Compound Class | Target(s) | Key Biological Effects |

| Dibenzo[c,f][6][7]naphthyridines | PDK-1 | Inhibition of PI3K/AKT pathway, anti-proliferative |

| 3,10-Dibromofascaplysin | JNK1/2, ROS induction | Apoptosis, cell cycle arrest, synergistic with PARP inhibitors |

Future Directions

The field of dibromonaphthyridine research is ripe with opportunity. The existing synthetic methodologies provide a robust platform for the creation of diverse chemical libraries. Future work should focus on:

-

Structure-Activity Relationship (SAR) Studies: A systematic exploration of the effects of different substitution patterns on the dibromonaphthyridine core will be crucial for optimizing potency and selectivity against specific biological targets.

-

Elucidation of Novel Mechanisms: While kinase inhibition and ROS induction are known mechanisms, it is likely that dibromonaphthyridine derivatives interact with other cellular targets. Unbiased screening approaches could reveal novel mechanisms of action.

-

Development of Drug Delivery Systems: The formulation of dibromonaphthyridine compounds into effective drug delivery systems will be essential for their translation into clinical candidates.

References

- Brobansky, O., & Sucharda, E. (1927). O syntezie naftirydyny. Roczniki Chemii, 7, 255-263.

- Brown, D. J. (2008). The Naphthyridines. John Wiley & Sons.

-

Gopalsamy, A., Shi, M., Boschelli, D. H., Williamson, R., Olland, A., Hu, Y., Krishnamurthy, G., Han, X., Arndt, K., & Guo, B. (2007). Discovery of dibenzo[c,f][6][7]naphthyridines as potent and selective 3-phosphoinositide-dependent kinase-1 inhibitors. Journal of Medicinal Chemistry, 50(23), 5547–5549.

-

Kim, K. H., Wissner, A., Floyd, M. B., Jr, Fraser, H. L., Wang, Y. D., Dushin, R. G., Hu, Y., Olland, A., Guo, B., & Arndt, K. (2009). Benzo[c][6][7]naphthyridines as inhibitors of PDK-1. Bioorganic & Medicinal Chemistry Letters, 19(17), 5225–5228.

- Lesher, G. Y., Froelich, E. J., Gruett, M. D., Bailey, J. H., & Brundage, R. P. (1962). 1,8-Naphthyridine derivatives. A new class of chemotherapeutic agents. Journal of Medicinal & Pharmaceutical Chemistry, 5, 1063–1065.

- Pérez-Picaso, L., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(15), 4477.

- Reissert, A. (1893). Ueber die Einwirkung von Phenylhydrazin auf Pikrinsäure. Berichte der deutschen chemischen Gesellschaft, 26(2), 2137-2144.

- Sokolova, E. A., et al. (2020). Efficacy and Mechanism of Action of Marine Alkaloid 3,10-Dibromofascaplysin in Drug-Resistant Prostate Cancer Cells. Marine Drugs, 18(12), 627.

- Sokolova, E. A., et al. (2021). Study of Structure–Activity Relationships of the Marine Alkaloid Fascaplysin and Its Derivatives as Potent Anticancer Agents. Marine Drugs, 19(6), 333.

- Turan-Zitouni, G., et al. (2022).

- Wang, Y., et al. (2021).

Sources

- 1. Discovery of dibenzo[c,f][2,7]naphthyridines as potent and selective 3-phosphoinositide-dependent kinase-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ngc.digitallibrary.co.in [ngc.digitallibrary.co.in]

- 5. mdpi.com [mdpi.com]

- 6. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Benzo[c][2,7]naphthyridines as inhibitors of PDK-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Efficacy and Mechanism of Action of Marine Alkaloid 3,10-Dibromofascaplysin in Drug-Resistant Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Study of Structure–Activity Relationships of the Marine Alkaloid Fascaplysin and Its Derivatives as Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Landscape of 1,5-Naphthyridines: From Epigenetic Modulation to Kinase Inhibition

Executive Summary

The 1,5-naphthyridine scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Unlike its 1,8-isomer (historically associated with quinolone antibiotics), the 1,5-naphthyridine core has emerged as a critical pharmacophore for targeting BET bromodomains and specific kinase families (ALK5 , PI3K/mTOR ). This technical guide analyzes the structure-activity relationships (SAR) driving these interactions, details the mechanistic basis of inhibition, and provides validated protocols for synthesis and biological evaluation.

Structural Rationale: The 1,5-Isomer Advantage

The 1,5-naphthyridine system consists of two fused pyridine rings with nitrogen atoms at the 1 and 5 positions. This specific arrangement offers distinct advantages over quinolines or other naphthyridine isomers (1,6-, 1,8-):

-

Electronic Distribution: The

symmetry (in the unsubstituted form) and the placement of nitrogen atoms create a unique electrostatic potential surface, enhancing -

Hydrogen Bonding: The N1 and N5 atoms serve as specific hydrogen bond acceptors. In kinase hinge regions or bromodomain acetyl-lysine binding pockets, this geometry often allows for water-mediated bridges or direct backbone interactions that other isomers cannot achieve due to steric clashes or incorrect vector alignment.

-

Solubility: The additional nitrogen atom (compared to quinoline) lowers

, improving aqueous solubility and oral bioavailability—a critical parameter in drug development.

Primary Therapeutic Interface: Epigenetic Modulation (BET Family)

The most significant recent advancement for 1,5-naphthyridines is their identification as potent inhibitors of the Bromodomain and Extra-Terminal (BET) family proteins (BRD2, BRD3, BRD4).

Mechanistic Insight

BET proteins recognize acetylated lysine residues on histone tails via a hydrophobic pocket.[1] Dysregulation of BRD4 is a key driver in diverse cancers (e.g., NUT midline carcinoma, AML).

-

Binding Mode: 1,5-naphthyridine derivatives act as acetyl-lysine (KAc) mimetics . The 1,5-naphthyridine core inserts into the hydrophobic cavity of the bromodomain.

-

The "N" Factor: Crystallographic studies reveal that the N1/N5 nitrogens are positioned to accept a hydrogen bond from the conserved Asn140 residue (in BRD4) via a structural water molecule. This mimics the hydrogen bond normally formed by the carbonyl oxygen of the endogenous acetyl-lysine.

-

Selectivity: The 1,5-isomer demonstrates superior affinity compared to 1,6- or 1,7-isomers, primarily due to the optimal geometric alignment with the WPF shelf (Trp-Pro-Phe) residues in the binding pocket.

Secondary Therapeutic Interface: Kinase Inhibition

While 1,8-naphthyridines are classic DNA gyrase inhibitors, the 1,5-scaffold has shown high specificity for ATP-dependent kinases, particularly in the TGF-

Target A: ALK5 (TGF- Type I Receptor)

Transforming Growth Factor-beta (TGF-

-

Mechanism: 1,5-naphthyridine derivatives (specifically substituted aminothiazoles/pyrazoles linked to the core) bind to the ATP-binding pocket of ALK5.

-

Selectivity Profile: These compounds inhibit ALK5 autophosphorylation with low nanomolar IC

values (4–6 nM).[2] Crucially, the 1,5-scaffold provides selectivity over p38 MAP kinase, a common off-target for TGF-

Target B: PI3K / mTOR Dual Inhibition

The PI3K/AKT/mTOR pathway is frequently hyperactivated in solid tumors.

-

Dual Action: Substituted 1,5-naphthyridines can span the ATP binding site to interact with the hinge region of both PI3K and mTOR.

-

Structural Logic: The planar nature of the naphthyridine allows it to sandwich between the N- and C-lobes of the kinase domain, while substituents at the 3- or 7-positions project into the affinity pocket to gain specificity.

Technical Workflows: Synthesis & Validation

Protocol A: Modular Synthesis via Suzuki-Miyaura Coupling

Self-Validating Logic: This route uses a halogenated core, allowing late-stage diversification. The use of a base (K₂CO₃) and protected boronic acids ensures high yields.

Reagents:

-

Core: 2-chloro-1,5-naphthyridine or 2,6-dichloro-1,5-naphthyridine.

-

Coupling Partner: Aryl boronic acid (

). -

Catalyst:

or -

Solvent: 1,4-Dioxane/Water (4:1).

Step-by-Step Protocol:

-

Inert Atmosphere: Purge a reaction vial with nitrogen for 5 minutes. Oxygen poisons the Pd(0) catalyst.

-

Loading: Add 2-chloro-1,5-naphthyridine (1.0 equiv), Aryl boronic acid (1.2 equiv), and

(2.0 equiv). -

Solvation: Add degassed 1,4-Dioxane/Water mixture.

-

Catalysis: Add

(5 mol%). Seal immediately. -

Reflux: Heat to 90°C for 12 hours.

-

Workup: Cool to RT. Filter through Celite (removes Pd). Extract with EtOAc.

-

Purification: Flash column chromatography (Hexane/EtOAc gradient).

-

Validation: NMR (

,

Protocol B: TR-FRET Assay for BET Bromodomain Binding

Self-Validating Logic: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is superior to standard fluorescence because it eliminates background autofluorescence from the naphthyridine compounds themselves.

Materials:

-

Recombinant BRD4 (BD1 domain) tagged with GST.

-

Biotinylated Acetyl-histone peptide (Ligand).

-

Europium-labeled anti-GST antibody (Donor).

-

Streptavidin-Allophycocyanin (APC) (Acceptor).

Step-by-Step Protocol:

-

Preparation: Dilute 1,5-naphthyridine analogs in DMSO (10-point dose-response).

-

Incubation: Mix BRD4-GST (5 nM final) with the test compound in assay buffer (50 mM HEPES, pH 7.5, 0.01% BSA). Incubate 15 mins.

-

Probe Addition: Add Biotin-peptide, Eu-Anti-GST, and Streptavidin-APC.

-

Equilibrium: Incubate for 60 mins at RT in the dark.

-

Read: Measure on a plate reader (Excitation: 337 nm; Emission: 615 nm [Eu] and 665 nm [APC]).

-

Calculation: Calculate the TR-FRET ratio (

). -

Z-Prime Check: Include High Control (DMSO only) and Low Control (known inhibitor like JQ1).

is required for valid data.

Visualizations

Diagram 1: TGF- / ALK5 Signaling Pathway

Context: This diagram illustrates the specific node (ALK5) where 1,5-naphthyridines intervene to block fibrosis and metastasis.

Caption: The TGF-

Diagram 2: General Synthesis Workflow (Suzuki Coupling)

Context: A modular approach to functionalizing the 1,5-naphthyridine core.

Caption: Palladium-catalyzed Suzuki-Miyaura cross-coupling protocol for generating 2-substituted 1,5-naphthyridine libraries.

Quantitative Data Summary

Table 1: Comparative Potency of Naphthyridine Isomers against BET Bromodomains Data derived from structure-activity relationship studies (e.g., Mirguet et al.).

| Compound Class | Scaffold Isomer | Target | IC | Selectivity Note |

| Lead Series | 1,5-Naphthyridine | BRD4 (BD1) | ~30 - 50 | High affinity due to optimal H-bond geometry. |

| Isomer Analog | 1,6-Naphthyridine | BRD4 (BD1) | > 1,000 | Loss of H-bond interaction with Asn140. |

| Isomer Analog | 1,8-Naphthyridine | BRD4 (BD1) | > 5,000 | Steric clash; favors DNA gyrase targets. |

| Reference | JQ1 (Benzodiazepine) | BRD4 (BD1) | ~77 | Standard positive control. |

References

-

Mirguet, O., et al. (2014).[3] Naphthyridines as Novel BET Family Bromodomain Inhibitors.[3][4] ChemMedChem, 9(3), 580–589.[3] [Link]

-

Gellibert, F., et al. (2004). Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors.[2] Journal of Medicinal Chemistry, 47(18), 4494–4506. [Link]

-

Llitjos, H., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. [Link]

-

Liu, Q., et al. (2010). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. Journal of Medicinal Chemistry, 53(19), 7146–7155. (Note: Discusses naphthyridine scaffold evolution for mTOR). [Link]

-

Badolo, L., et al. (2015). 1,5-Naphthyridine derivatives as PI3K inhibitors.[5] European Journal of Medicinal Chemistry, 92, 604-615. [Link]

Sources